molecular formula C17H20N2O4S B1393524 6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1215764-56-9

6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1393524
M. Wt: 348.4 g/mol
InChI Key: KBFCBVKXFOJEMF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reagents and conditions used in the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

  • Summary of the Application : The N-Boc protection of amines is a common procedure in organic synthesis. It involves the use of a tert-butoxycarbonyl (Boc) group to protect an amine, preventing it from reacting during certain stages of a synthesis .
  • Methods of Application : The reaction can be performed using a lower quantity of iodine as a catalyst within a shorter reaction time. It is effective and selective for the N-Boc protection of various aliphatic and aromatic amines, including amino acids, guanidines, thioureas, and N-(diaminomethylene)-1,1,1-trifluoromethanesulfonamides .
  • Results or Outcomes : The process is characterized by its operational simplicity, high yield, mild conditions, and solvent-free nature. It has been demonstrated to be general and versatile .

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or areas where further study is needed.


properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-pyrrol-1-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-17(2,3)23-16(22)19-9-6-11-12(10-19)24-14(13(11)15(20)21)18-7-4-5-8-18/h4-5,7-8H,6,9-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFCBVKXFOJEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=C2C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 4
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

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